

Stearyl Laurate: An In-depth Technical Guide on Thermal Properties

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Compound of Interest

Compound Name: *Stearyl laurate*

Cat. No.: B1595959

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Introduction

Stearyl laurate, the ester of stearyl alcohol and lauric acid, is a wax-like organic compound with applications in cosmetics, pharmaceuticals, and as a potential phase change material (PCM) for thermal energy storage. Understanding its thermal properties is crucial for optimizing its use in these fields, particularly in drug delivery systems where temperature-dependent release mechanisms are employed and in the development of advanced materials. This technical guide provides a summary of the available data on the thermal characteristics of **stearyl laurate** and outlines the standard experimental protocols used for their determination.

Core Physical and Thermal Properties

While extensive quantitative data on all thermal properties of **stearyl laurate** is not readily available in publicly accessible scientific literature, some fundamental physical characteristics have been reported. This data provides a foundational understanding of the material.

Data Presentation

Table 1: Physical Properties of **Stearyl Laurate**

Property	Value	Source
Molecular Formula	C ₃₀ H ₆₀ O ₂	[1] [2]
Molecular Weight	452.80 g/mol	[1] [2]
Boiling Point	484.9 °C at 760 mmHg	[1]
Density	0.858 g/cm ³	
Flash Point	255.5 °C	
Physical State	Solid at room temperature	

Note: Specific values for melting point, enthalpy of fusion, specific heat capacity, and thermal conductivity for pure **stearyl laurate** are not consistently reported in the surveyed literature. For comparison, lauryl laurate, a related ester, has a reported melting point of 25.00 °C.

Experimental Protocols for Thermal Analysis

To determine the detailed thermal properties of **stearyl laurate**, standardized experimental techniques are employed. The following section details the methodologies for two key analytical methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary method for determining melting point, enthalpy of fusion (latent heat), and specific heat capacity.

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of **stearyl laurate** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

- Temperature Program: A controlled temperature program is initiated. This typically involves:
 - An initial isothermal period to allow for thermal stabilization.
 - A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.
 - An isothermal period at the upper temperature.
 - A cooling ramp at a controlled rate back to the starting temperature.
- Data Analysis: The DSC instrument measures the differential heat flow between the sample and the reference.
 - Melting Point: The temperature at which the endothermic peak of melting occurs is taken as the melting point.
 - Enthalpy of Fusion: The area under the melting peak is integrated to calculate the enthalpy of fusion (in J/g or kJ/mol).
 - Specific Heat Capacity: By comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions, the specific heat capacity can be determined as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of a material.

Methodology:

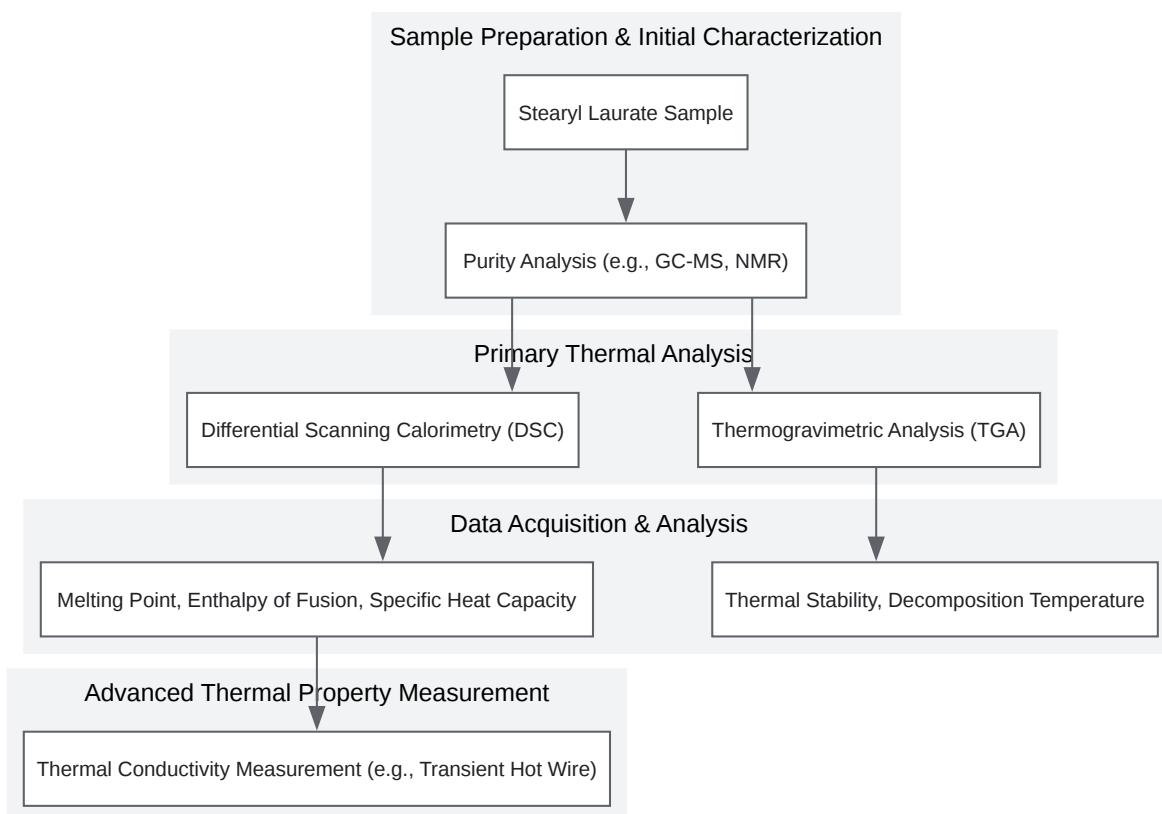
- Sample Preparation: A small, accurately weighed sample of **stearyl laurate** is placed in a tared TGA sample pan (typically made of platinum or alumina).
- Instrument Setup: The sample pan is placed onto the TGA's sensitive microbalance within a furnace. The system is purged with a selected gas (e.g., nitrogen for an inert atmosphere or air for oxidative decomposition studies).

- Temperature Program: The furnace is heated according to a predefined temperature program, usually a linear ramp (e.g., 10 °C/min) to a high temperature, well beyond the decomposition point of the sample.
- Data Analysis: The TGA instrument records the sample's mass continuously as the temperature increases. The resulting TGA curve plots percentage mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Logical Workflow for Thermal Property Characterization

The systematic characterization of the thermal properties of a material like **stearyl laurate** follows a logical progression of experiments. This workflow ensures a comprehensive understanding of its thermal behavior.

Workflow for Thermal Analysis of Stearyl Laurate

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Caption: Workflow for the comprehensive thermal analysis of **stearyl laurate**.

Conclusion

While some fundamental physical properties of **stearyl laurate** are known, a comprehensive public dataset of its thermal properties, such as melting point, enthalpy of fusion, and specific heat capacity, is currently lacking. The experimental protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis provide a robust framework for obtaining this critical data. For researchers and professionals in drug development and material science, the detailed thermal characterization of **stearyl laurate** is an essential step in harnessing its full

potential in various applications. Further research to quantify these thermal parameters is highly encouraged to fill the existing knowledge gap.

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